molecular formula C22H42N2O8 B12296489 tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B12296489
M. Wt: 462.6 g/mol
InChI Key: MKZANSSETVVPRP-MFBWXLJUSA-N
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Description

Tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate and tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate are stereoisomers of a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired stereochemistry and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carboxylate group produces alcohols.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of more complex molecules.

    Biology: They serve as building blocks for the development of biologically active compounds.

    Industry: They are used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The hydroxymethyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stereochemistry of the compounds influences their binding affinity and selectivity, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: These include compounds with similar structural features but different substituents.

    Tert-butyl esters: Compounds with tert-butyl groups attached to different functional groups.

Uniqueness

The unique combination of the tert-butyl group and the morpholine ring in these compounds imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H42N2O8

Molecular Weight

462.6 g/mol

IUPAC Name

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/2C11H21NO4/c2*1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1

InChI Key

MKZANSSETVVPRP-MFBWXLJUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C.CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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